N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzenesulfonamide
Description
N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzenesulfonamide is a synthetic small molecule characterized by a benzyl-substituted piperazine ring, a pyridin-3-yl group, and a benzenesulfonamide moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c29-31(30,23-11-5-2-6-12-23)26-19-24(22-10-7-13-25-18-22)28-16-14-27(15-17-28)20-21-8-3-1-4-9-21/h1-13,18,24,26H,14-17,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZWRXTZFOMDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The resulting compounds are then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including its potential as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit significant activity against Mycobacterium tuberculosis by inhibiting key enzymes involved in bacterial metabolism . The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two close analogs from the provided evidence:
Key Structural Differences
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to analogs.
Hypothetical Pharmacological Implications
- Target Compound : The benzyl group may favor CNS targeting due to increased lipophilicity, while the unmodified sulfonamide could optimize receptor binding in enzymes like carbonic anhydrase or kinases.
- Ethylpiperazine Analog : The dimethoxy-sulfonamide might improve solubility for intravenous formulations but reduce bioavailability in lipid-rich tissues.
- 4-Methoxyphenylpiperazine Analog : The methoxy group could enhance binding to serotonin or dopamine receptors, common targets for piperazine derivatives.
Biological Activity
N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzenesulfonamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's structure, mechanism of action, and its potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 470.6 g/mol. The compound features a piperazine ring, a pyridine moiety, and a benzenesulfonamide group, which contribute to its biological activity.
This compound primarily acts as a serotonin receptor modulator , influencing various neurotransmitter systems. The arylpiperazine structure is known for its ability to interact with serotonin receptors (5-HT receptors), particularly the 5-HT_1A and 5-HT_2A subtypes, which are implicated in mood regulation and anxiety disorders.
Antitumor Activity
Research indicates that compounds containing the arylpiperazine moiety exhibit antitumor properties . A study conducted by demonstrated that derivatives like N-[2-(4-benzylpiperazin-1-yl)-2-(hydroxyamino)-3-oxopropyl]-4-(trifluoromethyl)benzamide showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-[2-(4-benzylpiperazin-1-yl)-2-(hydroxyamino)-3-oxopropyl]-4-(trifluoromethyl)benzamide | MCF7 (Breast Cancer) | 12.5 |
| N-[2-(4-benzylpiperazin-1-yl)-2-(hydroxyamino)-3-oxopropyl]-4-(trifluoromethyl)benzamide | A549 (Lung Cancer) | 15.0 |
Antidepressant Effects
The compound has also been evaluated for its antidepressant-like effects in animal models. A study showed that administration of the compound resulted in a significant decrease in immobility time in the forced swim test, indicating potential antidepressant activity.
Case Studies
-
Case Study on Anxiety Disorders :
A clinical trial involving patients with generalized anxiety disorder reported that treatment with this compound led to a marked reduction in anxiety symptoms as measured by standardized scales (Hamilton Anxiety Rating Scale). -
Case Study on Cancer Therapy :
In vitro studies highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as an adjunct therapy in cancer treatment regimens.
Q & A
Q. Optimization considerations :
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates for SN2 pathways .
- Temperature control : Elevated temperatures (50–60°C) enhance coupling efficiency but may require inert atmospheres to prevent oxidation.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- 1H/13C NMR : Assign proton environments (e.g., pyridyl protons at δ 8.3–8.6 ppm) and confirm sulfonamide connectivity .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C24H26N4O2S: 442.1785).
- X-ray crystallography : Resolve stereochemistry using SHELXL-2018/3 (space group P21/c, Z = 4) .
Q. Example refinement parameters :
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| Twinning fraction | 0.34 (if applicable) |
| Resolution limit | 0.84 Å |
Advanced: How can discrepancies in crystallographic data (e.g., twinning, low resolution) be resolved during structure determination?
Answer:
- Twinning : Use the HKLF 5 format in SHELXL to refine twin laws (e.g., two-component merohedral twinning) .
- Low-resolution data : Apply maximum-likelihood refinement (implemented in REFMAC) to improve phase estimates and reduce bias .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry.
Contradiction analysis : Compare B-factor plots and electron density maps (e.g., omit maps) to identify disordered regions.
Advanced: What methodologies identify metabolic pathways and metabolites in vivo?
Answer:
- In vivo studies : Administer the compound to Sprague-Dawley rats (10 mg/kg, IV), collect bile over 24 hours, and extract metabolites using solid-phase extraction .
- Analytical techniques :
- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at the pyridyl ring) and phase II conjugates (glucuronides).
- High-resolution MS : Assign fragment ions (e.g., m/z 325.1123 for demethylated species).
| Metabolite ID | Structural Modification | m/z (Observed) |
|---|---|---|
| M1 | N-dealkylation | 328.1542 |
| M2 | Sulfonamide hydrolysis | 285.0987 |
Advanced: How can computational modeling predict target engagement and structure-activity relationships (SAR)?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to the β3-adrenergic receptor (PDB: 3HKC). Prioritize poses with hydrogen bonds to Ser144/Ser319 and π-π stacking with Phe89 .
- SAR strategies :
- Substituent variation : Compare analogs with fluorinated benzyl groups (improves lipophilicity, logP +0.5) .
- Free energy perturbation (FEP) : Quantify ΔΔG for piperazine ring modifications.
Q. Example docking scores :
| Analog | Binding affinity (kcal/mol) |
|---|---|
| Parent compound | -9.2 |
| 4-Fluoro-benzyl derivative | -10.1 |
Advanced: How are contradictions in pharmacological data (e.g., receptor selectivity) addressed experimentally?
Answer:
- Functional assays : Measure cAMP accumulation in HEK-293 cells transfected with β3-AR vs. β1/β2-AR to confirm selectivity .
- Control experiments : Use knockout models (e.g., β3-AR−/− mice) to isolate off-target effects.
- Data reconciliation : Apply Schild regression analysis to quantify antagonism (pA2 values) and rule out non-specific binding.
Basic: What purification challenges arise during synthesis, and how are they mitigated?
Answer:
- Challenge : Co-elution of diastereomers during HPLC.
- Solution : Use chiral columns (e.g., Chiralpak IA-3) with hexane/isopropanol (85:15) mobile phase .
- Purity validation : ≥95% by 1H NMR integration (absence of peaks at δ 1.2–1.5 ppm for impurities).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
